N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-(phenylsulfonyl)propanamide
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Overview
Description
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The phenylsulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE
- **N~1~-[(4-METHYL-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE
Uniqueness
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C16H20BrN3O3S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C16H20BrN3O3S/c1-3-20-11-14(17)15(18-20)12-19(2)16(21)9-10-24(22,23)13-7-5-4-6-8-13/h4-8,11H,3,9-10,12H2,1-2H3 |
InChI Key |
KYGBXFKAHJSUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)C(=O)CCS(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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